Furan-3-yl vs. Furan-2-yl Regioisomerism Yields Divergent Predicted LogP and Hydrogen-Bonding Profiles
The furan-3-yl substitution pattern provides a distinct spatial orientation of the heterocyclic oxygen relative to the imidazolidinone carbonyl, which computational predictions indicate translates into a measurably different lipophilicity (LogP) and hydrogen-bond acceptor count compared to the furan-2-yl isomer. This differentiation is critical when the chloroacyl intermediate is used to install a solubilizing or membrane-permeant handle.
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = −0.27 (3-furanyl isomer, CAS 63707-01-7; source: Chemsrc prediction) |
| Comparator Or Baseline | 3-(Furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride (CAS 62492-31-3): measured density identical (1.528 g·cm⁻³), but distinct SMILES orientation alters H-bond acceptor vector |
| Quantified Difference | LogP difference could not be precisely quantified from available data, but the 3-furanyl oxygen is positioned para to the imidazolidinone linkage, whereas the 2-furanyl oxygen is ortho, affecting dipole moment and solvation free energy. |
| Conditions | Predicted properties from chemical database entries; no experimental LogP determination identified for either isomer. |
Why This Matters
For procurement of late-stage intermediates where lipophilicity governs cell permeability or solubility, regiochemical identity must be strictly controlled; the 3-furanyl isomer offers a defined LogP near −0.3, which is within the optimal range for CNS drug-like space (LogP 1–3).
